Caryachine

Description

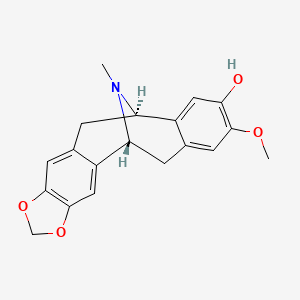

Structure

3D Structure

Properties

CAS No. |

37687-27-7 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol |

InChI |

InChI=1S/C19H19NO4/c1-20-14-4-11-6-18-19(24-9-23-18)8-13(11)15(20)3-10-5-17(22-2)16(21)7-12(10)14/h5-8,14-15,21H,3-4,9H2,1-2H3/t14-,15-/m1/s1 |

InChI Key |

TZJNFQHUSMXCIT-HUUCEWRRSA-N |

SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)O)OC)OCO4 |

Isomeric SMILES |

CN1[C@@H]2CC3=CC4=C(C=C3[C@H]1CC5=CC(=C(C=C25)O)OC)OCO4 |

Canonical SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)O)OC)OCO4 |

Synonyms |

caryachine isocaryachine-N-oxide |

Origin of Product |

United States |

Natural Occurrence and Distribution of Caryachine

Caryachine is a pavine-type benzylisoquinoline alkaloid found primarily within the plant kingdom. Its distribution is notably concentrated in species belonging to the Lauraceae family, particularly within the genus Cryptocarya. This genus comprises a diverse group of evergreen trees and shrubs found in tropical and subtropical regions worldwide.

Research has identified this compound and its derivatives in various parts of these plants, including the leaves, bark, and wood. The presence and concentration of these alkaloids can vary between species and even within different tissues of the same plant.

Below is a data table summarizing the known plant sources of this compound and related pavine (B1216701) alkaloids.

Table 1: Plant Sources of this compound and Related Pavine Alkaloids

| Family | Genus | Species | Plant Part(s) | Geographic Location/Origin | References |

|---|---|---|---|---|---|

| Lauraceae | Cryptocarya | Cryptocarya chinensis | Leaves, Bark, Wood | Taiwan, Southeastern China | core.ac.uk |

| Lauraceae | Cryptocarya | Cryptocarya laevigata | Leaves, Twigs | Australia | researchgate.net |

| Lauraceae | Cryptocarya | Cryptocarya nigra | Bark | Malaysia | nih.gov |

| Lauraceae | Cryptocarya | Cryptocarya alba | Leaves, Bark, Wood, Roots | Chile | researchgate.netresearchgate.net |

This table is interactive. You can sort and filter the data.

Ecological and Evolutionary Contexts of Caryachine Production

The synthesis of alkaloids like Caryachine by plants is not a random metabolic event but is deeply rooted in ecological interactions and evolutionary processes. These compounds are classified as secondary metabolites, which are not essential for the primary growth and development of the plant but play a crucial role in its survival and reproductive success. researchgate.net

The primary and most widely accepted ecological function of benzylisoquinoline alkaloids (BIAs), including the pavine-type alkaloid this compound, is chemical defense. core.ac.ukmontana.edu Plants exist in complex ecosystems where they are constantly under pressure from a variety of antagonists, including herbivores (insects and larger animals) and microbial pathogens such as fungi and bacteria. core.ac.ukresearchgate.net The production of toxic or deterrent compounds provides a significant selective advantage by protecting the plant from being eaten or infected. researchgate.netmontana.edu

Studies on the genus Cryptocarya support this defensive role. Alkaloids isolated from various Cryptocarya species have demonstrated significant biological activities that are indicative of a defensive function. For example:

Antimicrobial and Antifungal Activity: Flavonoids and alkaloids from the stems of Cryptocarya concinna have shown activity against fungal pathogens like Fusarium moniliforme and Botrytis cinerea. thieme-connect.com Extracts from other Cryptocarya species have also been confirmed to have an antimicrobial effect against pathogens like Candida albicans. plos.org

Antiplasmodial Activity: Alkaloids from the bark of Cryptocarya nigra have displayed strong inhibitory effects against the malaria-causing parasite Plasmodium falciparum. nih.gov This suggests a broad-spectrum defensive capability against various types of microorganisms.

Toxicity and Deterrence: The alkaloids in Cryptocarya species can act as toxins or feeding deterrents to herbivores. core.ac.uk For instance, workers handling the bark and timber of Cryptocarya pleurosperma have reported severe skin irritation, highlighting the potent nature of its chemical constituents. theferns.info This toxicity would likely deter insects and other animals from consuming the plant tissues. montana.edu

From an evolutionary perspective, the vast structural diversity of alkaloids is the result of a co-evolutionary "arms race" between plants and their enemies. researchgate.netresearchgate.net As herbivores or pathogens evolve mechanisms to tolerate or detoxify a plant's chemical defenses, the plant, in turn, faces selective pressure to produce novel or more potent compounds. This dynamic process drives the diversification of metabolic pathways, leading to the wide array of alkaloids seen in nature, including the specific pavine (B1216701) structure of this compound. researchgate.netresearchgate.net The presence of a diverse suite of alkaloids within a single plant or genus can provide a more robust defense against a wider range of antagonists. The evolution and maintenance of the complex biosynthetic pathway leading to this compound are therefore likely driven by the survival advantage conferred by its defensive properties in the plant's natural environment. core.ac.ukumass.edu

This compound is a naturally occurring alkaloid belonging to the pavine class, found in various plant species, particularly within the Lauraceae family, such as Cryptocarya chinensis and Eschscholzia californica (California poppy). smolecule.comresearchgate.netfrontiersin.org It is characterized by a complex bicyclic structure containing a phenolic group. smolecule.com The biosynthesis of isoquinoline (B145761) alkaloids, including pavines like this compound, is a complex process that has been extensively studied. smolecule.comontosight.ai

Biosynthetic Pathways of this compound

The biosynthesis of isoquinoline alkaloids, the class to which this compound belongs, originates from the amino acid tyrosine. ontosight.aithieme-connect.comgenome.jprsc.org This pathway involves a series of enzymatic reactions that convert simple precursors into the more complex alkaloid structures. ontosight.ainumberanalytics.com

Elucidation of Precursor Incorporation and Metabolic Flux

The initial steps in isoquinoline alkaloid biosynthesis, leading to key intermediates like reticuline, are well-established and common across various plant species that produce these compounds. ingentaconnect.com

Role of Tyrosine and Reticuline in Isoquinoline Alkaloid Biosynthesis

The biosynthesis of isoquinoline alkaloids begins with the conversion of tyrosine into two key derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. thieme-connect.combiocyclopedia.com Tyrosine/dopa decarboxylase (TYDC) is an enzyme that catalyzes the conversion of tyrosine and dopa to their corresponding amines, including dopamine. biocyclopedia.com These two tyrosine-derived units then undergo a Pictet-Spengler condensation, which can occur spontaneously or be catalyzed by enzymes like norcoclaurine synthase (NCS), to form the tetrahydroisoquinoline ring system, specifically (S)-norcoclaurine. rsc.orgnumberanalytics.comresearchgate.netoup.comcore.ac.uk

(S)-Norcoclaurine serves as a central intermediate in the biosynthesis of a wide variety of benzylisoquinoline alkaloids (BIAs), including (S)-reticuline. ingentaconnect.comresearchgate.netoup.comcore.ac.ukfrontiersin.org (S)-Reticuline is a crucial branch point intermediate from which diverse classes of isoquinoline alkaloids, such as protoberberines, aporphines, morphinans, and benzophenanthridines, are derived through different branch pathways. ingentaconnect.combiocyclopedia.comresearchgate.netfrontiersin.org While the early pathway to (S)-reticuline is conserved, the subsequent steps leading to specific alkaloid classes like pavines (which include this compound) involve distinct enzymatic transformations. ingentaconnect.com

Tracing Isotopic Labels in Biosynthetic Intermediates

Isotopic labeling studies have been instrumental in elucidating the sequence of reactions and the incorporation of precursors into complex alkaloid structures. By feeding plants or cell cultures with isotopically labeled precursors, such as 13C or deuterium (B1214612) labeled amino acids, researchers can trace the metabolic fate of these atoms within the biosynthetic pathway and identify intermediates. nih.govacs.orgh1.coeolss.net These studies provide empirical support for proposed biosynthetic schemes and help to confirm the incorporation of specific precursors like tyrosine and its derivatives into the isoquinoline skeleton. thieme-connect.comacs.orgh1.coeolss.net For instance, 13C-labeling studies have been used to investigate the biosynthesis of other alkaloid classes, providing insights into the rearrangement and cyclization events that occur during the formation of the final alkaloid structures. acs.org

Identification and Characterization of Key Enzymatic Steps

The conversion of central intermediates like (S)-reticuline to specific alkaloid structures involves the action of various enzymes, including methyltransferases and enzymes catalyzing oxidative cyclization events. biocyclopedia.comfrontiersin.orgresearchgate.netfrontiersin.org

Enzymology of Methylation Reactions

Methylation reactions, catalyzed by methyltransferases (MTs), are crucial steps in the diversification of isoquinoline alkaloids. These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. researchgate.netnih.govnih.gov In the biosynthesis of (S)-reticuline from (S)-norcoclaurine, several O-methyltransferases (OMTs) and N-methyltransferases (CNMT) are involved. biocyclopedia.comfrontiersin.orgfrontiersin.org For example, norcoclaurine-6-O-methyltransferase (6OMT) catalyzes the transfer of a methyl group to the hydroxyl group at the C-6 position of (S)-norcoclaurine, forming (S)-coclaurine. frontiersin.orgresearchgate.netnih.govfrontiersin.org Coclaurine N-methyltransferase (CNMT) then catalyzes N-methylation. numberanalytics.combiocyclopedia.comresearchgate.netfrontiersin.org Further O-methylation is carried out by enzymes like 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline. frontiersin.orgfrontiersin.orggenome.jp

Methyltransferases exhibit strict substrate specificity, which is critical for directing intermediates into specific biosynthetic branches and contributing to the structural diversity of alkaloids. researchgate.netnih.gov Research on chimeric OMTs has investigated the structural elements responsible for this specificity. nih.gov

Stereospecificity of Oxidative Cyclization Events

Oxidative cyclization reactions are pivotal in forming the complex ring systems found in many isoquinoline alkaloids, including the characteristic bicyclic structure of pavines like this compound. These reactions are often catalyzed by cytochrome P450 monooxygenases (P450s) or flavin-dependent oxidases. biocyclopedia.comnih.govacs.orgfrontiersin.org These enzymes can catalyze landmark coupling reactions that yield the core backbone structures of different alkaloid subgroups. oup.comfrontiersin.org

A well-studied example in isoquinoline alkaloid biosynthesis is the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase that catalyzes the formation of the berberine bridge in protoberberine alkaloids through an oxidative cyclization involving the N-methyl group of (S)-reticuline. biocyclopedia.comnih.govacs.org While the specific oxidative cyclization steps leading directly to the pavine scaffold of this compound may involve different enzymes, the principle of enzyme-catalyzed, often stereospecific, cyclization is a common theme in the biosynthesis of complex isoquinoline alkaloids. biocyclopedia.comacs.orgfrontiersin.org These enzymes control the regio- and stereo-specific rearrangement and chemical diversification of intermediates. frontiersin.org

Regulation of Enzyme Activity in Alkaloid Production

The biosynthesis of isoquinoline alkaloids is a tightly regulated process influenced by various factors, including environmental conditions and developmental cues. ontosight.ainumberanalytics.com The activity and expression of the enzymes involved are subject to complex regulatory mechanisms. numberanalytics.combiocyclopedia.comresearchgate.netnih.gov

Regulation can occur at the transcriptional level, involving transcription factors that control the expression of genes encoding biosynthetic enzymes. nih.govnih.gov For example, WRKY transcription factors have been implicated in the regulation of benzylisoquinoline alkaloid biosynthesis in plants like Eschscholzia californica. nih.gov Enzyme activity can also be regulated post-translationally. The compartmentalization of enzymes within specific subcellular locations, such as the cytosol, endoplasmic reticulum, and vesicles, also plays a role in regulating metabolic flux and preventing the accumulation of toxic intermediates. ontosight.aibiocyclopedia.com The coordinated action and regulation of these enzymes are essential for the efficient and specific production of different isoquinoline alkaloids. biocyclopedia.com

Biosynthetic Pathways of Caryachine

Genetic Basis of Caryachine Biosynthesis

The biosynthesis of specialized metabolites in plants, including alkaloids, is often controlled by the coordinated action of enzymes encoded by genes that may be organized in gene clusters.

Identification of Gene Clusters Involved in Pathway Production

The biosynthesis of benzylisoquinoline alkaloids (BIAs), including pavine-type alkaloids like this compound, involves a series of enzymatic steps catalyzed by proteins encoded by specific genes frontiersin.orgfrontiersin.orgnih.gov. While a dedicated gene cluster solely responsible for this compound biosynthesis has not been fully elucidated, studies on related BIA pathways in plants such as Papaver somniferum (opium poppy) and Eschscholzia californica (California poppy) have revealed the presence of gene clusters involved in the production of various BIA classes frontiersin.orgresearchgate.netresearchgate.netnih.gov. For instance, Papaver somniferum contains complex gene clusters for the biosynthesis of morphinan (B1239233) and noscapine (B1679977) alkaloids frontiersin.orgresearchgate.netresearchgate.net. In Eschscholzia californica, which also produces pavine (B1216701) alkaloids including this compound, searches for BIA gene clusters have identified some clusters of genes encoding enzymes like cytochrome P450s (e.g., CYP82 family) that are involved in BIA biosynthesis, although a single comprehensive cluster for all BIA biosynthesis was not found nih.gov. Genes involved in the biosynthesis of pavine-type alkaloids in E. californica are expected to be expressed in the aerial parts of the plant where these compounds accumulate nih.gov. The identification and characterization of gene clusters involved in the biosynthesis of specific BIA subclasses, such as the pavines, are ongoing areas of research researchgate.netbiorxiv.orgmdpi.com.

Transcriptional and Translational Regulation of Biosynthetic Genes

The regulation of alkaloid biosynthesis is a complex process involving transcriptional and translational control mechanisms that respond to developmental cues and environmental stimuli researchgate.netbiorxiv.orgmdpi.combiorxiv.org. Studies on BIA biosynthesis in various plant species have shed light on these regulatory networks. Transcriptional regulation often involves transcription factors that bind to the promoter regions of biosynthetic genes, modulating their expression levels nih.govmdpi.comacs.org. For example, WRKY transcription factors have been implicated in the regulation of BIA biosynthesis in plants like Coptis japonica and Eschscholzia californica nih.govacs.org. Environmental factors, such as wounding and treatment with signaling molecules like methyl jasmonate (MeJA), can also influence the expression of BIA biosynthetic genes nih.govbiorxiv.orgbiorxiv.orgacs.org. The spatial and temporal expression patterns of these genes, as well as the cellular localization of the corresponding enzymes, play a crucial role in controlling the flux through the biosynthetic pathway researchgate.netbiorxiv.orgbiorxiv.org. While specific studies detailing the transcriptional and translational regulation solely of this compound biosynthesis are limited, it is likely that its production is subject to similar regulatory mechanisms observed for other pavine alkaloids and related BIAs, involving the coordinated expression of genes encoding the necessary enzymes in specific plant tissues and developmental stages.

Comparative Biosynthesis Studies with Related Pavine Alkaloids

This compound belongs to the pavine class of benzylisoquinoline alkaloids, which share a common biosynthetic origin with other diverse BIA structures frontiersin.orgfrontiersin.org. The early steps of the BIA pathway, starting from the amino acid L-tyrosine, are largely conserved across different plant species and lead to the formation of key intermediates, most notably (S)-reticuline frontiersin.orgnih.govacs.orggoogle.com. This central intermediate serves as a branch point from which divergent enzymatic pathways lead to the various BIA subclasses, including morphinans, protoberberines, benzophenanthridines, and pavines frontiersin.orgnih.govfrontiersin.org.

Comparative biosynthesis studies involving this compound and other pavine alkaloids, such as californidine (B190724) and escholtzine, found in plants like Eschscholzia californica, highlight the enzymatic transformations that define the pavine skeleton frontiersin.orgnih.gov. While the precise sequence of enzymatic steps leading specifically to this compound from (S)-reticuline may vary slightly between species, the core reactions involve rearrangements and cyclizations characteristic of pavine formation. Studies have investigated the enzymes responsible for specific steps in pavine biosynthesis, contributing to the understanding of how structural diversity within the BIA family is generated through differential enzyme activity and substrate specificity downstream of (S)-reticuline frontiersin.org. Comparative genomic and transcriptomic analyses of plants producing different BIA profiles can help identify the specific genes and enzymes responsible for the biosynthesis of individual pavine alkaloids like this compound.

The following table lists some plants known to contain this compound and other related pavine alkaloids:

| Plant Species | Alkaloids Found (including pavines) |

| Cryptocarya chinensis | This compound, Neothis compound, Isothis compound, Crychine, Eschscholtzidine, etc. researchgate.netresearchgate.netgenome.jpgenome.jp |

| Eschscholzia californica | This compound, Californidine, Escholtzine, Sanguinarine, etc. frontiersin.orgnih.govnih.gov |

| Youngia japonica | (-)-Caryachine nih.gov |

The biosynthesis of different BIA classes from the common precursor (S)-reticuline illustrates the enzymatic divergence that has evolved in plants, leading to a wide array of bioactive compounds. The following table provides a simplified overview of some major BIA classes and example compounds:

| BIA Class | Example Compounds |

| Morphinans | Morphine, Codeine, Thebaine frontiersin.orgresearchgate.netgoogle.com |

| Protoberberines | Berberine (B55584), Sanguinarine, Tetrahydrocolumbamine frontiersin.orgnih.govgoogle.comfrontiersin.org |

| Benzophenanthridines | Sanguinarine, Chelerythrine nih.govgoogle.com |

| Pavines | This compound, Californidine, Escholtzine frontiersin.orgresearchgate.netnih.gov |

| Aporphines | Nuciferine, Magnoflorine, Boldine frontiersin.orgacs.orggoogle.com |

These comparative studies are essential for understanding the evolutionary history of BIA pathways and provide a foundation for potential metabolic engineering efforts to produce specific alkaloids like this compound in heterologous systems frontiersin.orggoogle.comfrontiersin.org.

Synthetic Strategies for Caryachine and Its Analogues

Total Synthesis Approaches

Total synthesis provides a means to construct the pavine (B1216701) skeleton from the ground up, offering flexibility in introducing various substituents and controlling stereochemistry. plos.org

The core strategy for synthesizing the pavine and isopavine frameworks involves the construction of a key 1-benzylisoquinoline (B1618099) intermediate. acs.org Retrosynthetic analysis typically disconnects the defining bridged ring system at the C-N and C-C bonds that form the azabicyclo[3.2.1]octane core. This simplifies the target to a suitably substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivative.

This precursor is often envisioned as arising from the cyclization of a phenylethylamine derivative with a phenylacetic acid equivalent, a strategy common in isoquinoline (B145761) alkaloid synthesis. For instance, syntheses of related isopavine alkaloids like reframidine and amurensine (B88704) have been achieved through the double cyclization of N-substituted 1-benzyl-2-hydroxy-1,2,3,4-tetrahydroisoquinolines. These intermediates, in turn, can be prepared from the condensation of a deoxybenzoin (B349326) with an aminoacetaldehyde acetal, followed by reduction.

As caryachine is a chiral molecule, controlling the three-dimensional arrangement of atoms during synthesis is critical. The development of stereoselective methods is paramount for producing a single enantiomer rather than a racemic mixture. The first synthesis of an optically active pavinane alkaloid, which confirmed the absolute configuration of (-)-caryachine and (-)-reframoline, was achieved by preparing them from a common chiral intermediate. researchgate.net

Achieving this stereocontrol often relies on modern asymmetric synthesis techniques. These can include:

Asymmetric Hydrogenation : Using chiral catalysts, such as those based on iridium, to stereoselectively reduce a double bond in an unsaturated precursor, setting a key stereocenter. researchgate.net

Chiral Auxiliaries : Temporarily incorporating a chiral group into a precursor molecule to direct the stereochemical outcome of a subsequent reaction.

Enzyme-Catalyzed Reactions : Utilizing the inherent stereoselectivity of enzymes to resolve racemic mixtures or create chiral building blocks.

The synthesis of chiral cyclopropyl (B3062369) α-amino acid derivatives, for example, highlights the challenges and strategies in controlling diastereoselectivity in complex cyclopropanation reactions, a level of control analogous to that required for constructing the intricate pavine core. nih.gov

Classic methods for the final ring-forming step, such as the Pictet-Spengler or Bischler-Napieralski reactions, have been supplemented by more modern and efficient methodologies. The development of novel catalysts and reaction conditions allows for the construction of complex heterocyclic scaffolds with greater efficiency. acs.org

One significant advancement is the use of radical cyclizations. For example, a one-pot radical cyclization of a 1-(2'-bromobenzyl)isoquinoline methiodide was successfully used to synthesize the pavine alkaloid (±)-argemonine. acs.org This approach demonstrates a powerful method for forming the crucial carbon-carbon bond that closes the final ring of the pavine skeleton.

Furthermore, transition-metal catalysis, including rhodium-catalyzed reactions, has opened new pathways for C-H bond activation and functionalization, enabling the rapid assembly of complex cyclic structures. acs.org Late-stage functionalization is another emerging strategy that allows for the modification of a complex, fully-formed molecular scaffold, which can accelerate the development of analogues for biological testing. nih.gov

Stereoselective Construction of Key Intermediates

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthesis begins with a naturally isolated alkaloid and modifies its structure to produce new derivatives. This is a vital tool for exploring structure-activity relationships (SAR) and developing novel compounds with potentially improved properties. researchgate.net

Structure-Activity Relationship (SAR) studies systematically alter a molecule's structure to determine which parts are essential for its biological activity. oncodesign-services.com For pavine alkaloids, a key transformation is the N-demethylation of the tertiary amine. researchgate.netnih.gov This reaction, often accomplished with reagents like cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates, converts the N-methyl group into a secondary amine (N-H). researchgate.netnih.gov

This secondary amine is a versatile chemical handle, allowing for the subsequent introduction of various functional groups. The pavine alkaloid eschscholtzidine, for instance, has been successfully N-demethylated to noreschscholtzidine, which can then serve as a precursor for a range of new analogues. nih.gov Such derivatization is crucial for creating a library of related compounds to systematically probe how structural changes affect biological function. nih.gov

One of the most common modifications made for SAR studies is the alteration of alkyl chains. nih.gov Following N-demethylation of a pavine alkaloid to its "nor-" derivative, the secondary amine can be re-alkylated with a variety of different alkyl groups. nih.gov

The purpose of this strategy is to investigate the influence of the N-substituent's properties on biological activity. Studies on other classes of compounds have shown that factors such as the length and hydrophobicity of an alkyl chain can significantly impact efficacy. tandfonline.com For example, increasing alkyl chain length can enhance hydrophobic interactions with a biological target. tandfonline.com By synthesizing a series of pavine analogues with different N-alkyl chains (e.g., ethyl, propyl, butyl, or even more complex alkenyl chains like geranyl or farnesyl), researchers can determine the optimal size and character of this substituent for a desired biological effect. nih.gov In some isoquinoline alkaloids, the presence of a quaternary nitrogen has been shown to be important for antimicrobial activity, highlighting the significance of the nitrogen's substitution pattern. researchgate.net

Structural Modifications for SAR Studies

Aromatic Substitution Patterns

The synthesis of the core structure of this compound, which features multiple aromatic rings, relies heavily on the principles of electrophilic and nucleophilic aromatic substitution. pdx.edunumberanalytics.com The strategic installation of substituents on the aromatic precursors is critical for building the molecule's framework and introducing the desired functional groups.

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. makingmolecules.com The success of this process in a complex synthesis is governed by the directing effects of the substituents already present on the ring. pdx.edu Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct them to the meta position. pdx.edu The synthesis of this compound precursors would require careful planning of the order of reactions to ensure correct substituent placement. makingmolecules.com For instance, the placement of methoxy (B1213986) and hydroxyl groups, which are ortho, para-directing, is a key consideration in building the substituted isoquinoline and phenethyl moieties that ultimately form the this compound skeleton.

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, provides another strategic avenue. numberanalytics.com This type of reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups, often positioned ortho or para to the leaving group. pdx.edunumberanalytics.com

Table 1: Directing Effects of Common Substituents in Aromatic Synthesis

| Substituent Group | Type | Directing Effect |

| -OH, -OR (e.g., -OCH₃) | Activating | ortho, para |

| -NH₂, -NR₂ | Activating | ortho, para |

| -Alkyl (e.g., -CH₃) | Activating | ortho, para |

| -Halogens (-F, -Cl, -Br, -I) | Deactivating | ortho, para |

| -C=O (Aldehydes, Ketones) | Deactivating | meta |

| -COOR (Esters) | Deactivating | meta |

| -NO₂ | Deactivating | meta |

Chemoselective Functional Group Transformations

For example, a synthetic intermediate in the path to this compound might possess multiple hydroxyl groups or a mix of carbonyl and hydroxyl groups. A chemoselective reducing agent could be used to reduce a ketone to an alcohol without affecting a less reactive ester group in the same molecule. imperial.ac.uk Similarly, selective oxidation of a specific alcohol is a common challenge. imperial.ac.uk The choice of reagents and reaction conditions is paramount in dictating the outcome of such transformations. numberanalytics.com The relatively low nucleophilicity of the hydroxyl group compared to amines or thiols presents a particular challenge that chemists have addressed by developing specific reagents for its selective transformation. nih.gov

Table 2: Examples of Chemoselective Reagents and Transformations

| Reagent | Functional Group Targeted | Functional Group Tolerated | Transformation |

| Sodium borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones | Esters, Carboxylic Acids | Reduction to Alcohol |

| Lithium aluminum hydride (LAH) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alkenes, Alkynes | Reduction to Alcohol |

| Dess-Martin periodinane (DMP) | Primary and Secondary Alcohols | Many other functional groups | Oxidation to Aldehyde/Ketone |

| Acyl Chlorides | Amines, Alcohols | Ketones, Esters | Acylation |

Biosynthesis-Inspired Synthetic Routes

Nature provides a masterclass in the efficient construction of complex molecules, and chemists increasingly draw inspiration from these biological pathways to design laboratory syntheses. nih.gov A biosynthesis-inspired, or biomimetic, strategy for this compound would seek to emulate key steps in its formation within the plant. chemrxiv.org This often involves identifying a key intermediate or a crucial bond-forming reaction in the natural pathway and developing chemical methods to replicate it. chemrxiv.org

For isopavine alkaloids like this compound, biosynthesis is understood to proceed from amino acid precursors through a series of enzymatic reactions involving cyclizations and rearrangements. Synthetic strategies can mimic these transformations. For instance, a key step might involve an intramolecular cyclization that forms the characteristic bridged azabicyclo[3.3.1]nonane core of the pavine alkaloids. While laboratory synthesis does not use enzymes, it can employ reagents that effect a similar transformation, often leading to a more concise and elegant route compared to more linear, stepwise approaches. nih.gov This biomimetic approach has been successfully used in the synthesis of various alkaloids and highlights the synergy between understanding natural processes and executing complex organic synthesis. nih.govchemrxiv.org

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly being evaluated through the lens of green chemistry. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comyale.edu The twelve principles of green chemistry provide a framework for making synthesis more environmentally benign. consensus.app

Applying these principles to this compound synthesis would involve several considerations. A primary goal is waste prevention , designing a synthetic route that generates minimal byproducts. yale.educonsensus.app Another key principle is atom economy , which aims to maximize the incorporation of all materials from the starting reagents into the final product. consensus.app This can be achieved by favoring addition reactions over substitution or elimination reactions where parts of the reactants are lost.

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry, as catalytic reagents can be used in small amounts and recycled, reducing waste and often increasing selectivity. yale.edu Furthermore, the choice of solvents is critical; green chemistry encourages the use of safer solvents and auxiliaries or eliminating them altogether where possible. consensus.app Other principles, such as designing for energy efficiency by conducting reactions at ambient temperature and pressure, and using renewable feedstocks , are also pertinent goals in modern synthetic chemistry. yale.edu

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| 1. Waste Prevention | Designing a convergent synthesis to minimize side products and purification steps. |

| 2. Atom Economy | Utilizing addition or cyclization reactions that incorporate most atoms from the precursors into the product skeleton. |

| 3. Less Hazardous Syntheses | Replacing toxic reagents (e.g., heavy metal oxidants) with safer, modern alternatives. skpharmteco.com |

| 5. Safer Solvents & Auxiliaries | Using water, ethanol (B145695), or supercritical CO₂ as reaction media instead of chlorinated solvents. consensus.app |

| 8. Reduce Derivatives | Avoiding the use of protecting groups through chemoselective transformations. yale.edu |

| 9. Catalysis | Employing metal catalysts for key bond-forming reactions (e.g., cross-coupling) or using biocatalysis. yale.edu |

Advanced Analytical Methodologies for Caryachine Research

Isolation and Purification Techniques from Complex Matrices

The successful isolation of caryachine relies on a combination of efficient extraction and high-resolution purification techniques. column-chromatography.com The process begins with the liberation of the compound from the source material, followed by a series of chromatographic steps to achieve the desired purity. column-chromatography.com

Chromatography is a cornerstone of natural product purification, separating compounds based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org Various chromatographic methods are employed to isolate this compound, each offering distinct advantages in terms of resolution, capacity, and speed. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. rsdjournal.org Due to its high resolution and sensitivity, it is well-suited for the final purification steps of this compound and for assessing the purity of isolated fractions. teledynelabs.com In the context of alkaloid separation, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov

The separation mechanism in HPLC depends on the interactions of the analyte with the stationary and mobile phases. rsdjournal.org For a compound like this compound, a C18 column is often employed. nih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The elution gradient and flow rate are optimized to achieve maximum separation from closely related alkaloids. helixchrom.com Detection is commonly performed using a UV detector, as the aromatic structure of this compound absorbs ultraviolet light. nih.gov

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (A) and water with 0.1% Formic Acid (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby preventing the irreversible adsorption of the sample. researchgate.net This technique is particularly advantageous for the separation of natural products from crude extracts. bioesep.org One specific method, pH zone-refining countercurrent chromatography, has been successfully used to isolate this compound from the stem bark of Erythroxylum pervillei. acs.org

In this method, the separation is based on the partitioning of the analytes between two immiscible liquid phases according to their pH-dependent hydrophobicity. acs.org For alkaloid separation, a volatile acid is often added to the organic stationary phase and a volatile base to the aqueous mobile phase. This creates a pH gradient along the column, allowing for the fine separation of alkaloids with different pKa values. This compound has been isolated alongside other alkaloids such as californidine (B190724), escholtzine, and N-methyllaurotetanine using this approach. acs.org

Flash chromatography and Medium Pressure Liquid Chromatography (MPLC) are preparative techniques used for the rapid purification of compounds from mixtures. hawachhplccolumn.com They operate on the same principles as traditional column chromatography but use pressure to increase the flow rate of the mobile phase, significantly reducing separation time. hawachhplccolumn.combiotage.com These methods are often used as an initial or intermediate purification step for crude plant extracts before final polishing by HPLC. teledynelabs.com

MPLC systems offer higher resolution than standard flash chromatography due to the use of smaller particle size stationary phases (e.g., 20-60 µm silica (B1680970) gel) and more precise pumping systems. teledynelabs.comhawachhplccolumn.com This allows for the efficient fractionation of complex extracts containing this compound, removing major impurities and concentrating the target compound for subsequent high-resolution purification. researchgate.net The choice of solvent system is determined by preliminary analysis using Thin-Layer Chromatography. masterorganicchemistry.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (40-60 µm) |

| Mobile Phase | Gradient system, e.g., Hexane-Ethyl Acetate or Chloroform-Methanol |

| Detection | UV detector (e.g., 254 nm and 280 nm) |

| Application | Initial fractionation of crude alkaloid extract |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for the qualitative analysis of mixtures, monitoring reaction progress, and determining the optimal solvent system for column chromatography. sigmaaldrich.com In this compound research, TLC is used to quickly identify fractions containing the target alkaloid during the isolation process. core.ac.uk

A TLC plate consists of a thin layer of an adsorbent material, such as silica gel, coated on a solid support. sigmaaldrich.com The sample is spotted on the plate, which is then developed in a sealed chamber containing a suitable mobile phase. sigmaaldrich.com The separation occurs as the mobile phase ascends the plate, and compounds travel at different rates based on their polarity and affinity for the stationary phase. sigmaaldrich.com For alkaloids like this compound, a typical mobile phase might be a mixture of chloroform (B151607), ethyl acetate, and glacial acetic acid. nih.gov The resulting spots can be visualized under UV light or by using a staining reagent. researchgate.net

The initial step in isolating this compound from plant material is extraction, which aims to transfer the compound from the solid plant matrix into a liquid solvent. nih.gov The choice of extraction method and solvent is critical for maximizing the yield of the target alkaloid while minimizing the co-extraction of undesirable compounds. nih.gov

Commonly used solvents for alkaloid extraction include polar solvents like ethanol (B145695) and methanol, or intermediate polarity solvents such as chloroform and dichloromethane (B109758). nih.gov Techniques such as maceration, where the plant material is soaked in the solvent for an extended period, are frequently employed due to their simplicity. nih.gov More advanced methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can enhance extraction efficiency by using heat or physical disruption to improve solvent penetration and mass transfer. nih.gov Following initial extraction, a liquid-liquid extraction procedure based on pH changes is often used to selectively separate the basic alkaloids, including this compound, from neutral and acidic components of the extract. masterorganicchemistry.com

Solid Phase Extraction (SPE)

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular structure. rsc.org

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound molecule.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and the integration (number of protons represented by a signal). rsc.org For this compound, the ¹H NMR spectrum would show characteristic signals for its aromatic protons, the protons on the aliphatic rings, and the protons of its methoxy (B1213986) and N-methyl functional groups.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its functional type (e.g., aromatic, aliphatic, carbonyl, etc.). While specific assigned ¹H-NMR data for this compound is not readily available in tabular form, published ¹³C-NMR data provides definitive evidence for its carbon skeleton. hmdb.ca The spectrum for (-)-caryachine shows 19 distinct carbon signals, consistent with its molecular formula, C₁₉H₁₉NO₄. hmdb.ca

The precise chemical shifts for each carbon atom in (-)-Caryachine have been reported and are detailed in the table below. hmdb.ca

Table 1: ¹³C-NMR Spectral Data of (-)-Caryachine (Solvent and frequency information not specified in the source)

| Carbon Position | Chemical Shift (δ, ppm) |

| 1 | 143.1 |

| 2 | 144.1 |

| 3a | 127.1 |

| 4 | 29.1 |

| 5 | 53.0 |

| 6a | 62.1 |

| 7 | 35.3 |

| 7a | 128.0 |

| 8 | 109.2 |

| 9 | 147.2 |

| 10 | 147.6 |

| 11 | 111.4 |

| 11a | 123.8 |

| 12 | 128.4 |

| 13 | 108.1 |

| N-CH₃ | 43.5 |

| 9-OCH₃ | 55.9 |

| 10-OCH₃ | 60.3 |

| 1,2-O-CH₂-O | 100.9 |

| Data sourced from Lee and Chan (1988). hmdb.ca |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR spectroscopy provides a deeper understanding of molecular structure by spreading NMR signals across two frequency dimensions, revealing correlations between different nuclei. slideshare.netcreative-biostructure.com For this compound, several 2D NMR experiments are crucial for its structural determination. researchgate.netcore.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.comprinceton.edu In the context of this compound, COSY spectra would reveal the connectivity of protons within its various ring systems, helping to trace out the proton networks in the molecule. numberanalytics.com For instance, correlations would be observed between adjacent protons on the aromatic rings and within the tetrahydroisoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the heteronuclei (like ¹³C) to which they are attached. creative-biostructure.comprinceton.edu This is a powerful tool for assigning carbon signals in the this compound molecule by linking them to their corresponding, and often more easily assigned, proton signals. numberanalytics.comresearchgate.net The HSQC spectrum of this compound would show cross-peaks connecting each proton to its directly bonded carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduharvard.edu This is crucial for determining the stereochemistry of this compound. researchgate.net By observing NOE cross-peaks, researchers can deduce the relative orientation of protons and substituents, which is essential for defining the three-dimensional structure of the molecule. creative-biostructure.com

A combination of these 2D NMR techniques allows for the unambiguous assignment of nearly all proton and carbon signals in the this compound molecule, providing a detailed picture of its complex structure. researchgate.netkemdikbud.go.id

Advanced NMR Experiments for Complex Structures

For molecules as complex as this compound, standard 1D and 2D NMR experiments may sometimes be insufficient to resolve all structural ambiguities. In such cases, more advanced NMR experiments can be employed. bruker.comnptel.ac.in These can include techniques like:

1D TOCSY (Total Correlation Spectroscopy): To selectively irradiate a proton and observe all other protons within the same spin system.

HSQC-TOCSY: A hybrid experiment that combines the one-bond resolution of HSQC with the multi-bond correlations of TOCSY to trace entire spin systems of carbon-proton networks.

Non-Uniform Sampling (NUS): A data acquisition method that can significantly reduce the experiment time for multi-dimensional NMR without sacrificing resolution, which is particularly useful for complex and low-concentration samples. bruker.com

These advanced methods, often available on high-field NMR spectrometers, provide enhanced resolution and more detailed correlation information, which is invaluable for the complete structural elucidation of intricate natural products like this compound. nptel.ac.inrgcc-international.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov It has been a key tool in the initial identification and subsequent detailed analysis of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.com This precision allows for the determination of the exact elemental formula of a molecule. labmanager.com For this compound, with a molecular formula of C₁₉H₁₉NO₄, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.gov This capability is crucial for confirming the identity of this compound in complex mixtures, such as plant extracts, and for verifying the products of synthetic reactions. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.org In a typical experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org This technique provides valuable structural information by revealing how the molecule breaks apart. wikipedia.org For this compound, MS/MS can be used to probe its structure by analyzing the fragmentation pattern of its molecular ion. sci-hub.se The fragmentation pathways can help to identify the different structural motifs within the molecule, such as the loss of the N-methyl group or cleavages within the heterocyclic rings. This information is complementary to NMR data and helps to confirm the proposed structure. labmanager.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules like alkaloids without causing significant fragmentation. wikipedia.orglabcompare.com In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating multiply charged ions. libretexts.org This method is often coupled with liquid chromatography (LC) to analyze complex mixtures. sci-hub.se ESI-MS has been used for the direct and rapid characterization of isoquinoline (B145761) alkaloids, including this compound, in crude plant extracts. researchgate.netresearchgate.netnih.gov The ability to generate intact molecular ions makes ESI-MS a powerful tool for determining the molecular weight of this compound and for quantifying its presence in various samples. thieme-connect.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. wikipedia.orgchemistrystudent.com The frequencies at which a molecule absorbs IR radiation are characteristic of its functional groups. pressbooks.pub An IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different types of chemical bonds. youtube.com

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. core.ac.uk These would include:

O-H stretching: A broad band typically in the region of 3600-3200 cm⁻¹ indicating the presence of the phenolic hydroxyl group.

C-H stretching: Bands just below 3000 cm⁻¹ for sp³ hybridized carbons and just above 3000 cm⁻¹ for sp² hybridized carbons in the aromatic rings. pressbooks.pub

Aromatic C=C stretching: Sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) rings. pressbooks.pub

C-O stretching: Strong absorptions in the 1260-1000 cm⁻¹ range, corresponding to the ether linkage of the methoxy group and the methylenedioxy bridge.

C-N stretching: Absorption bands in the 1250-1020 cm⁻¹ region.

While IR spectroscopy does not provide the detailed connectivity information that NMR does, it is a rapid and valuable technique for confirming the presence of key functional groups and for verifying the identity of a sample of this compound. wikipedia.orgspecac.com

Ultraviolet-Visible (UV-Vis) Spectroscopy.uu.nlrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This process involves the transition of electrons to a higher energy state upon absorbing a specific amount of energy, which is inversely proportional to the wavelength of light. technologynetworks.com For a compound like this compound, its UV-Vis spectrum provides valuable information about its electronic structure and can aid in its identification. The technique can be applied to samples in various states, including liquids, gases, and solids, making it a versatile tool in chemical analysis. uu.nl

The core of UV-Vis spectroscopy lies in the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and the path length of the light. denovix.com This relationship allows for the quantitative determination of this compound in a solution. Modern spectrophotometers can perform rapid analyses, often providing results within seconds, which is advantageous for high-throughput screening. denovix.com

Key aspects of UV-Vis spectroscopy in this compound research include:

Identification: The wavelength of maximum absorbance (λmax) is a characteristic feature that can help in the preliminary identification of this compound.

Quantification: By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. researchgate.net

Purity Assessment: UV-Vis spectroscopy can be employed to assess the purity of a this compound sample by detecting the presence of impurities that absorb at different wavelengths. denovix.com

X-ray Crystallography.libretexts.org

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This powerful technique relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal. libretexts.org The resulting diffraction pattern is unique to the crystal's structure and, through mathematical analysis, can be used to generate a detailed electron density map and subsequently an atomic model of the molecule. libretexts.orgyoutube.com

Key contributions of X-ray crystallography to this compound research:

Unambiguous Structure Elucidation: Provides the exact spatial arrangement of every atom in the molecule.

Stereochemistry Determination: Confirms the relative and absolute stereochemistry of chiral centers.

Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment.numberanalytics.comresearchgate.net

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. numberanalytics.comencyclopedia.pub This technique is particularly valuable for determining the absolute configuration of stereogenic centers in molecules like this compound. numberanalytics.comull.es The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its conformation. encyclopedia.pubrsc.org

The absolute configuration of this compound can be assigned by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a specific enantiomer. numberanalytics.com Time-dependent density functional theory (TD-DFT) is a common computational method used for these calculations. numberanalytics.com A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. numberanalytics.com The sign of the Cotton effects in the ECD spectrum is directly related to the absolute configuration of the chromophore's nearest stereogenic carbon. ull.es

Key applications of ECD in this compound research:

Determination of Absolute Stereochemistry: Provides non-empirical assignment of the absolute configuration. ull.es

Conformational Studies: The shape and intensity of the ECD spectrum are sensitive to the conformational equilibrium of the molecule in solution. rsc.org

Distinguishing Enantiomers: Enantiomers exhibit mirror-image ECD spectra, allowing for their differentiation. ull.es

Advanced Chromatographic-Spectrometric Coupling Techniques

The coupling of chromatographic separation with spectrometric detection provides powerful tools for the analysis of complex mixtures.

LC-MS/MS for Metabolomic Profiling.nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and quantification of molecules in complex biological samples. nih.gov In the context of this compound research, LC-MS/MS is instrumental for metabolomic profiling, which involves the comprehensive analysis of all detectable metabolites in a biological system. nih.govlcms.cz This approach can reveal the metabolic pathways in which this compound is involved and identify potential biomarkers associated with its presence. mdpi.com

The process begins with the separation of components in a sample using liquid chromatography. The eluting compounds are then ionized and introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), specific ions are selected, fragmented, and their fragment ions are detected. This provides a high degree of structural information, enabling the confident identification of this compound even in trace amounts within a complex matrix. nih.gov Untargeted metabolomics aims to identify all detectable metabolites, while targeted approaches focus on the quantification of specific known compounds like this compound. lcms.cz

Key findings from LC-MS/MS studies:

Identification in Biological Fluids: Detection and confirmation of this compound in plasma, urine, or tissue extracts. nih.gov

Metabolite Identification: Elucidation of the structures of this compound metabolites.

Biomarker Discovery: Identification of changes in endogenous metabolite profiles in response to this compound. mdpi.com

GC-MS for Volatile Component Analysis.filab.fr

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. filab.fr While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is crucial for analyzing the volatile components of plant extracts from which this compound might be isolated. This can provide a broader chemical profile of the source material.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. youtube.com The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. youtube.com GC-MS is widely used for identifying compounds in complex mixtures, and the resulting chromatogram can be used for both qualitative and quantitative analysis. youtube.comresearchtrend.net For non-volatile compounds like some alkaloids, derivatization may be necessary to increase their volatility for GC-MS analysis. notulaebotanicae.ro

Application of GC-MS in the context of this compound research:

Profiling of Source Material: Analysis of the essential oil or volatile fraction of the plant source of this compound.

Identification of Co-occurring Compounds: Can identify other volatile alkaloids or terpenoids present alongside this compound.

Purity Analysis: Can detect volatile impurities in an extracted this compound sample.

Quantitative Analytical Methods for this compound in Biological Matrices

The accurate quantification of this compound in biological matrices such as blood, plasma, or urine is essential for pharmacokinetic and metabolic studies. nih.govmdpi.com This presents analytical challenges due to the complexity of the matrix and the typically low concentrations of the analyte. mdpi.com

Chromatographic methods, particularly LC-MS/MS, are the preferred techniques for the quantitative determination of drugs and their metabolites in biological samples. nih.govcstti.com The development of a robust quantitative method involves several critical steps, including sample preparation, calibration, and validation. cstti.com Sample preparation is crucial to remove interfering substances from the biological matrix. nih.govmdpi.com

A common approach for calibration when an analyte-free matrix is unavailable is the use of a surrogate matrix or a surrogate analyte. cstti.com The method of standard addition can also be employed, where known amounts of the analyte are added to aliquots of the sample to create a calibration curve. cstti.com

Key considerations for quantitative analysis of this compound:

Method Validation: The analytical method must be validated for accuracy, precision, selectivity, sensitivity, and reproducibility.

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to clean up the sample and concentrate the analyte.

Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Biological Activities and Mechanistic Investigations of Caryachine

In Vitro Enzyme Modulation Studies

In vitro studies are crucial for characterizing the direct interaction between a compound and specific enzymes in a controlled laboratory setting. For caryachine, these investigations have primarily centered on its effects on cholinesterase enzymes.

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are critical for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting these enzymes can increase acetylcholine levels, a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govmdpi.com

Studies have evaluated this compound for its inhibitory potential against human cholinesterases. Research indicates that this compound, a pavinane-type alkaloid, demonstrates a moderate inhibitory effect on human Acetylcholinesterase (hAChE). mdpi.comresearchgate.net In contrast, its activity against human Butyrylcholinesterase (hBuChE) has been found to be weak. mdpi.comresearchgate.net Other pavine (B1216701) alkaloids also generally show mild AChE inhibitory activity while having little to no effect on BChE. mdpi.com

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sci-hub.se For this compound, the IC50 value for its inhibition of human Acetylcholinesterase (hAChE) has been determined through in vitro assays. researchgate.netresearchgate.netresearchgate.net

| Compound | Enzyme Target | Inhibition Constant (IC50) | Source |

|---|---|---|---|

| This compound | Human Acetylcholinesterase (hAChE) | 19.6 ± 0.4 µM | researchgate.netmdpi.commdpi.comresearchgate.net |

Enzyme inhibition can occur through several mechanisms that describe how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. patsnap.com

Competitive inhibition occurs when the inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. libretexts.org

Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site, which changes the enzyme's conformation and reduces its efficiency, regardless of whether the substrate is bound. patsnap.com

Mixed-type inhibition is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km). mdpi.com

While these mechanisms are fundamental to understanding how inhibitors function, specific kinetic studies detailing the precise mechanism (competitive, non-competitive, or mixed-type) of cholinesterase inhibition by this compound have not been extensively reported in the reviewed scientific literature.

Beyond cholinesterases, other enzymes are relevant in neuropharmacology. These include prolyl oligopeptidase (POP) and monoamine oxidase B (MAO-B), which are also considered targets in the context of neurodegenerative diseases. researchgate.net While phytochemical studies have sometimes tested plant extracts or related alkaloids against these enzymes, specific data detailing the inhibitory activity of isolated this compound against other neurotransmitter-related enzymes like POP or MAO-B is not available in the reviewed literature. researchgate.netmdpi.com

Inhibition of Cholinesterase Enzymes (e.g., Butyrylcholinesterase)

Determination of Inhibition Constants (IC50)

Cellular Pathway Modulation in Model Systems

Investigating a compound's effect on cellular pathways provides insight into its broader biological activities beyond single-enzyme interactions. This can include influences on fundamental processes like the cell cycle.

The cell cycle is a tightly regulated series of events that leads to cell division and duplication. genome.jpyoutube.com It consists of phases (G1, S, G2, and M) controlled by a network of proteins, including cyclins and cyclin-dependent kinases (CDKs). youtube.com Because uncontrolled cell division is a hallmark of cancer, the cell cycle is a primary target for anticancer therapies. nih.gov Some natural compounds exert their anticancer effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. frontiersin.org

While this compound has been noted for its potential biological activities, which sometimes include anticancer properties for related compounds, specific scientific studies detailing the direct impact of this compound on cell cycle progression in any model cell lines were not identified in the reviewed literature. ontosight.ai

Induction of DNA Damage (e.g., DNA Double-Strand Breaks by Neothis compound)

Research has revealed that certain derivatives of this compound, notably (-)-neothis compound, possess potent biological activities linked to DNA damage. Unlike more common pavine alkaloids such as crychine, which typically exhibit little to no cytotoxicity, the 7-hydroxylated pavine alkaloid (-)-neothis compound demonstrates strong antiproliferative activity against various human tumor cell lines, including a multidrug-resistant (MDR) subline. nih.govnih.govresearchgate.netacs.org Mechanism-of-action studies have shown that (-)-neothis compound affects the S-phase of the cell cycle, suggesting an impact on DNA replication or integrity. nih.govresearchgate.net

Further investigation confirmed that (-)-neothis compound induces DNA double-strand breaks (DSBs). nih.govnih.govresearchgate.netunc.edu This was demonstrated through the detection of γ-H2AX, a well-established biomarker for DSBs. nih.gov In studies using the KB-VIN MDR cell line, treatment with (-)-neothis compound led to a concentration-dependent increase in the intensity of γ-H2AX signals and the number of γ-H2AX-positive nuclei. nih.gov This induction of DSBs is a key mechanism behind the compound's antiproliferative effects and subsequent induction of apoptosis. nih.gov

| Cell Line | Description | IC₅₀ (µM) | Source |

|---|---|---|---|

| KB | Human oral epidermoid carcinoma | 0.06 | nih.govresearchgate.net |

| KB-VIN | Multidrug-resistant subline | 0.41 | nih.govresearchgate.net |

| A549 | Human lung carcinoma | N/A | researchgate.net |

| MCF-7 | Human breast adenocarcinoma | N/A | researchgate.net |

| HCT-116 | Human colon cancer | N/A | researchgate.net |

Modulation of Apoptotic Pathways

The induction of significant cellular damage, such as DNA double-strand breaks, typically triggers programmed cell death, or apoptosis. Studies on (-)-neothis compound have indicated that its DNA-damaging effects culminate in the induction of apoptosis. nih.gov The accumulation of treated cells in the sub-G1 phase of the cell cycle after 48 hours is suggestive of an increase in apoptotic cells. nih.gov

Apoptosis is executed through complex signaling cascades involving a family of cysteine proteases known as caspases. nih.govnih.gov There are two primary pathways for caspase activation: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govresearchgate.netfrontiersin.org Cellular insults like DNA damage typically activate the intrinsic pathway. nih.gov This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins). frontiersin.orgrndsystems.comoncotarget.comwikipedia.org The balance between these proteins controls mitochondrial outer membrane permeabilization (MOMP), a critical step where factors like cytochrome c are released from the mitochondria. researchgate.netrndsystems.com This release leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. researchgate.netplos.org Given that (-)-neothis compound induces DSBs, it is highly probable that it modulates apoptosis by triggering the intrinsic, mitochondria-dependent pathway, although direct interactions with specific Bcl-2 proteins or caspases have not been detailed.

Effects on Cellular Signaling Cascades

The most clearly defined signaling cascade affected by a this compound-related compound is the DNA damage response (DDR). The induction of DNA double-strand breaks by (-)-neothis compound directly activates this pathway. nih.gov A key event in this cascade is the phosphorylation of the histone variant H2AX, creating γ-H2AX foci at the sites of damage. nih.gov This signaling event serves to recruit other DDR proteins that mediate cell cycle arrest and DNA repair or, if the damage is too severe, trigger apoptosis. nih.gov

While many anticancer agents interfere with major cell survival signaling pathways like the PI3K/Akt pathway, which regulates cellular proliferation, growth, and survival, current research has not explicitly linked this compound or its derivatives to this cascade. genome.jpsinobiological.comcellsignal.com The PI3K/Akt pathway is a primary inhibitor of apoptosis and its dysregulation is common in cancer. sinobiological.comcellsignal.com However, based on available data, the principal signaling effect of (-)-neothis compound is the activation of the DNA damage response.

Mechanistic Studies in In Vivo Animal Models

Neuropharmacological Research in Rodent Models (excluding behavioral outcomes)

Rodent models are fundamental tools for investigating the molecular and cellular mechanisms underlying the effects of chemical compounds on the central nervous system. eco-vector.commdpi.comnih.govcam.ac.uk Such studies can elucidate how a compound affects specific molecular pathways, neuronal receptors, or inflammatory processes within brain tissue. mdpi.comnih.gov Despite the utility of these models, a review of the available scientific literature indicates a lack of specific neuropharmacological research on the molecular mechanisms of this compound or its derivatives in rodent models.

Molecular Target Validation in Animal Tissues

The validation of a compound's molecular target in vivo is a critical step in drug development, confirming that the mechanism of action observed in vitro translates to a whole-organism context. nih.gov This process often involves analyzing animal tissues to assess target engagement and downstream pharmacological effects, frequently using techniques like tissue microarrays (TMAs). crownbio.comnih.govreprocell.com This step helps to de-risk later-stage clinical development by providing stronger evidence for a drug candidate's efficacy. nih.gov Currently, there is no specific information available from the reviewed literature regarding the molecular target validation of this compound or its analogues in animal tissues.

Investigation of Other Potential Bioactivities

Beyond the well-documented antiproliferative effects of its derivatives, this compound and related alkaloids from the genus Cryptocarya have been associated with other potential biological activities. ontosight.airesearchgate.net

Antimicrobial Activity: In one study, this compound (identified as compound 4) was among a group of alkaloids that demonstrated antimicrobial activity against several pathogens, including Klebsiella pneumoniae, Mycobacterium smegmatis, Pseudomonas aeruginosa, Salmonella gallinarum, and Staphylococcus aureus. acs.org The unique structure of this compound suggests potential interactions with various biological targets, which may underpin these antimicrobial properties. ontosight.ai

Anti-inflammatory Activity: Related isoquinoline (B145761) alkaloids have been noted for their anti-inflammatory properties, suggesting a potential area for investigation for this compound itself. rsc.org

Antiplasmodial Activity: A dichloromethane (B109758) extract from the stem bark of Cryptocarya nigra, a plant known to produce this compound-related alkaloids, showed strong in vitro inhibitory activity against the malaria parasite Plasmodium falciparum. researchgate.net This points to the potential for compounds within this class to have antimalarial effects.

Antioxidant Activity Mechanisms

Alkaloids are recognized for their antioxidant capabilities, which are crucial in mitigating the cellular damage caused by oxidative stress. mdpi.comcapes.gov.br Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. The antioxidant action of alkaloids is a key aspect of their therapeutic potential. capes.gov.br

The primary mechanisms through which antioxidant compounds like alkaloids exert their effects are through free radical scavenging. This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing a cascade of oxidative damage to vital cellular components such as DNA, proteins, and lipids. While this compound has been acknowledged for its antioxidant potential, the specific pathways and the efficiency of its radical scavenging activities are still areas requiring more detailed investigation. General antioxidant mechanisms attributed to plant-derived alkaloids suggest that this compound likely engages in these free radical neutralizing processes.

Table 1: Principal Mechanisms of Antioxidant Action

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The antioxidant molecule donates a hydrogen atom to a free radical, thus quenching the radical. |

| Single Electron Transfer (SET) | The antioxidant provides an electron to the free radical, converting it to a more stable molecule. |

| Metal Ion Chelation | Antioxidants can bind to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species. |

Anti-inflammatory Pathway Interactions

Chronic inflammation is a significant factor in a multitude of diseases. Isoquinoline alkaloids, the class to which this compound belongs, have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net Research into related compounds suggests that a key mechanism of action is the modulation of critical inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netfrontiersin.org

The NF-κB signaling cascade is a central regulator of the inflammatory response, controlling the expression of various pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net The inhibition of the NF-κB pathway can, therefore, lead to a reduction in the production of these inflammatory mediators. Studies on alkaloids with structures similar to this compound have shown a definitive inhibitory effect on the expression of these pro-inflammatory cytokines. nih.govresearchgate.netphcogj.com For instance, some isoquinoline alkaloids have been observed to suppress the activation of NF-κB, leading to decreased levels of TNF-α and IL-6. nih.govresearchgate.net While direct studies on this compound's interaction with the NF-κB pathway are limited, the activity of its chemical relatives provides a strong indication of its likely anti-inflammatory mechanism.

Table 2: Effects of Related Isoquinoline Alkaloids on Inflammatory Markers

| Alkaloid Type | Inflammatory Pathway/Marker | Observed Effect |

| Protopine Alkaloids | Cyclooxygenase (COX) activity | Inhibition |

| Various Total Alkaloids | Nitric Oxide (NO) production | Decrease |

| Various Total Alkaloids | TNF-α, IL-1β expression | Significant inhibition |

| Thaliporphine | NF-κB signaling | Suppression |

Antimicrobial Mode of Action Studies

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources, with alkaloids being a promising category of compounds. nih.govfrontiersin.org this compound has been identified as having antimicrobial properties, and while its precise mode of action is yet to be fully elucidated, the established mechanisms of related alkaloids offer significant insights. nih.gov

The primary antimicrobial mechanisms of alkaloids often involve the disruption of bacterial cell structures and the inhibition of essential microbial enzymes. nih.govmdpi.com Many alkaloids are known to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death. nih.gov Another significant mode of action is the inhibition of crucial enzymes necessary for bacterial survival, such as those involved in cell wall synthesis or energy metabolism. mdpi.com Furthermore, some alkaloids have been found to interfere with bacterial DNA, inhibiting replication and protein synthesis. nih.gov A related pavine alkaloid, (-)-Neothis compound, has been shown to induce DNA double-strand breaks, suggesting a potential mechanism of action that could contribute to antimicrobial effects.

Table 3: Common Antimicrobial Mechanisms of Alkaloids

| Mechanism of Action | Description |

| Cell Membrane Disruption | Interaction with the lipid bilayer of the bacterial cell membrane, leading to increased permeability and cell lysis. |

| Enzyme Inhibition | Binding to and inhibiting the function of essential bacterial enzymes, disrupting metabolic pathways. |

| DNA and Protein Synthesis Inhibition | Intercalation with DNA or binding to ribosomes, thereby inhibiting the processes of replication, transcription, and translation. |